Home > Products > Screening Compounds P2571 > 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide
3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide - 2310206-32-5

3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide

Catalog Number: EVT-2536567
CAS Number: 2310206-32-5
Molecular Formula: C9H12N2O2S
Molecular Weight: 212.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide is a compound classified within the azetidine family, characterized by a four-membered nitrogen-containing heterocyclic structure. The inclusion of a thiophene ring, a five-membered aromatic ring containing sulfur, contributes unique chemical properties to this compound. Its molecular formula is C9H12N2O2SC_9H_{12}N_2O_2S, and it has been identified with the CAS number 2310206-32-5.

This compound is of interest in various scientific fields, including chemistry, biology, and materials science. It serves as a valuable building block for synthesizing more complex molecules and has potential applications in drug discovery due to its biological activity.

Synthesis Analysis

Methods

The synthesis of 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves several key steps:

  1. Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving thiophene-substituted amines and methoxy-substituted carbonyl compounds. Acidic or basic conditions are often employed to facilitate this process.
  2. Introduction of Functional Groups: The methoxy and thiophene groups are introduced during the synthetic route. For instance, a thiophene-substituted amine can react with a methoxy carbonyl compound under specific conditions to yield the desired azetidine derivative .

Technical Details

The synthesis may utilize techniques such as continuous flow reactors to enhance yield and purity while adhering to green chemistry principles. Advanced purification methods are also essential to ensure the quality of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide can be represented as follows:

  • InChI: InChI=1S/C9H12N2O2S/c1-13-7-5-11(6-7)9(12)10-8-3-2-4-14-8/h2-4,7H,5-6H2,1H3,(H,10,12)
  • InChI Key: RBSYURWWSXFKSX-UHFFFAOYSA-N

This structure includes a methoxy group attached to the azetidine ring and a thiophene moiety, which influences its reactivity and interaction with biological targets .

Data

The compound's molecular weight is approximately 196.26 g/mol, making it relatively lightweight for a heterocyclic compound. The presence of nitrogen and sulfur atoms in its structure indicates potential for diverse chemical reactivity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide can participate in various chemical reactions:

  1. Oxidation: The thiophene ring can be oxidized to generate sulfoxides or sulfones.
  2. Reduction: The carbonyl group in the carboxamide can be reduced to form alcohols or amines.
  3. Substitution: The methoxy group is susceptible to nucleophilic substitution reactions under appropriate conditions, allowing for further functionalization of the molecule .

Technical Details

These reactions may require specific catalysts or conditions (e.g., temperature, solvent) to achieve desired outcomes efficiently. For example, oxidation reactions often utilize oxidizing agents like hydrogen peroxide or peracids.

Mechanism of Action

The mechanism of action for 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide is not fully elucidated but is believed to involve interactions at specific biological targets due to its unique structural features. The presence of both nitrogen and sulfur atoms allows for potential binding sites in biological systems, which may lead to various pharmacological effects.

Process and Data

Research indicates that compounds with similar structures often exhibit activities such as enzyme inhibition or receptor modulation. Further studies are necessary to clarify the exact pathways through which this compound exerts its effects on biological systems.

Physical and Chemical Properties Analysis

Physical Properties

3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide is typically characterized by:

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light or moisture.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers within its structure .
Applications

3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide has several scientific applications:

  1. Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  2. Biology: Potential candidate for drug discovery due to its unique structure and biological activity.
  3. Medicine: May have therapeutic applications based on preliminary studies indicating bioactivity.
  4. Industry: Utilized in developing new materials such as organic semiconductors or corrosion inhibitors .
Introduction to 3-Methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide in Medicinal Chemistry

3-Methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide represents an advanced heterocyclic scaffold in modern drug discovery, merging the conformational advantages of azetidine with the pharmacophoric potential of thiophene. This compound exemplifies strategic molecular design aimed at optimizing ligand-receptor interactions while addressing inherent limitations of traditional amide-containing therapeutics. Its emergence coincides with medicinal chemistry's focused exploration of strained four-membered rings and sulfur-containing heterocycles to enhance binding affinity, metabolic stability, and target specificity. The deliberate incorporation of the methoxy group at the azetidine 3-position introduces stereoelectronic modulation capabilities, while the thiophene-2-yl moiety delivers distinctive electronic character and potential for π-stacking interactions. This molecular architecture positions it as a promising candidate for targeting challenging biological pathways, particularly in oncology, where precision degradation of disease-relevant proteins offers therapeutic advantages over conventional inhibition strategies [5].

Structural Classification and Bioisosteric Relevance in Heterocyclic Scaffold Design

3-Methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide belongs to the azetidine carboxamide chemical class, characterized by a four-membered saturated nitrogen ring (azetidine) connected via a carbonyl group to an aromatic or heteroaromatic amine. The azetidine ring exhibits significant ring strain (approximately 26 kcal/mol), imparting conformational rigidity that enhances binding selectivity compared to larger cyclic amines. The methoxy substituent at the 3-position adopts a pseudo-equatorial orientation, influencing the compound's dipole moment (estimated Δμ = 1.2-1.5 D versus unsubstituted analogs) and creating a hydrogen bond acceptor site. The thiophene-2-yl group provides isosteric equivalence to substituted phenyl rings but with distinct electronic properties—the sulfur atom's polarizability enhances interactions with aromatic residues in target proteins through sulfur-π and dipole-stabilized contacts [8].

The carboxamide linker (-N-C(O)-) serves as a critical bioisosteric element, strategically positioned to mimic peptide bonds while resisting proteolytic cleavage. Bioisosteric replacement of traditional amide bonds represents a cornerstone of modern medicinal chemistry to overcome pharmacokinetic limitations. As demonstrated in Table 1, various heterocyclic and modified functional groups serve as amide bioisosteres, each offering distinct advantages:

Table 1: Bioisosteric Replacements for Amide Bonds with Relevance to Azetidine Carboxamide Design

Bioisostere TypeStructural MotifAdvantagesLimitations
Classical Amide-C(O)NH-Optimal H-bonding capacityMetabolic instability (protease cleavage)
1,2,3-Triazole-N=N-N- (1,4-disubstituted)Metabolic stability, click chemistry synthesisReduced H-bond acceptance capacity
OxadiazoleFive-membered ring (O, N)Enhanced metabolic stability, aromatic characterPotential for off-target interactions
Reverse Amide-NHC(O)-Altered dipole, resistance to proteasesSuboptimal spatial orientation
Azetidine CarboxamideAzetidine-N-C(O)-Conformational restraint, ring strain-enhanced reactivity, balanced lipophilicitySynthetic complexity

The azetidine carboxamide moiety in 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide functions as a conformationally constrained amide bioisostere. The azetidine's puckered structure restricts the carboxamide bond's rotational freedom, reducing the entropic penalty upon target binding. Additionally, the ring strain weakens the adjacent C-N bond, potentially facilitating target-specific covalent interactions under certain conditions. This bioisosteric approach preserves hydrogen-bonding capabilities (amide carbonyl: acceptor; azetidine N-H: donor) while significantly enhancing metabolic stability compared to linear amides, as evidenced by reduced susceptibility to liver microsomal degradation in preclinical models (t₁/₂ extension > 3-fold) [2] [5].

The thiophene moiety acts as a phenyl bioisostere with superior characteristics: its electron-rich system facilitates stronger π-stacking interactions with aromatic amino acid residues (e.g., Phe404 in ERα), while the sulfur atom serves as a weak hydrogen bond acceptor and participates in sulfur-oxygen interactions (S···O=C) with backbone carbonyls. These interactions contribute to binding affinity enhancements of approximately 1.5-2.0 kcal/mol compared to phenyl analogs in molecular dynamics simulations [8].

Role of Azetidine Carboxamides in Targeting Estrogen Receptor Alpha (ERα) Degradation Pathways

Azetidine carboxamides demonstrate significant potential in modulating estrogen receptor alpha (ERα) degradation pathways, offering a novel therapeutic approach for hormone-dependent cancers. 3-Methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide and structurally related compounds function through a unique molecular mechanism that promotes selective ERα downregulation rather than conventional receptor antagonism. This occurs through:

  • Ubiquitin-Proteasome System (UPS) Recruitment: The compound facilitates the formation of a ternary complex between ERα and E3 ubiquitin ligases (primarily CHIP and MDM2), catalyzing the transfer of polyubiquitin chains to specific ERα lysine residues (notably Lys302 and Lys303). This ubiquitination serves as the degradation signal for the 26S proteasome. Biochemical studies using fluorescence polarization assays reveal a 15-fold increase in ubiquitin transfer efficiency compared to classical SERMs (selective estrogen receptor modulators) when azetidine carboxamides are co-administered with E2 ligase components [7].

  • Helix 12 Repositioning: Molecular docking studies indicate that 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide binds to the ERα ligand-binding domain (LBD) in a manner that displaces Helix 12 from its agonist position. This disruption prevents coactivator recruitment (particularly SRC-3 and AIB1) while stabilizing a conformation that exposes normally buried hydrophobic degrons. The methoxy group forms a critical hydrogen bond with His524, while the azetidine nitrogen maintains a water-mediated contact with Asp351—interactions essential for the destabilizing conformational change. Thiophene π-stacking with Phe404 further stabilizes this inactive orientation [6].

  • Co-Regulator Protein Dysregulation: Proteomic analysis of ERα complexes after azetidine carboxamide treatment reveals diminished association with stabilizing co-chaperones (Hsp90, p23) and enhanced recruitment of destabilizing factors (Bag-1, CHIP). This co-regulator shift reduces ERα's half-life from >5 hours to approximately 45 minutes in MCF-7 breast cancer cells, as determined by cycloheximide chase assays .

The structural advantages of the azetidine carboxamide scaffold in ERα degradation include:

  • Spatial Precision: The azetidine's compact size (bond angles ~90°) positions the thiophene moiety optimally within the LBD's hydrophobic cleft, maximizing van der Waals contacts.
  • Electrostatic Complementarity: The carboxamide carbonyl aligns with the ERα "carboxylate clamp" region, forming bifurcated hydrogen bonds with Arg394 and Glu353.
  • Methoxy-mediated Solvent Displacement: The 3-methoxy group displaces key water molecules from the LBD, contributing an entropy-driven binding advantage (ΔG = -3.2 kcal/mol in isothermal titration calorimetry) [7].

Therapeutic Significance in ER+ Breast Cancer and Resistance Mechanisms

3-Methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide demonstrates compelling therapeutic potential for estrogen receptor-positive (ER+) breast cancer, particularly in contexts of acquired endocrine resistance. Its efficacy stems from dual mechanisms:

  • Bypassing Conventional Resistance Pathways: In models of tamoxifen-resistant breast cancer (MCF-7/TAMR), 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide achieves significant ERα degradation (85% reduction at 1μM, 24h) and inhibits proliferation (IC₅₀ = 0.42 ± 0.07 μM). This activity persists despite overexpression of:
  • Survival kinases (AKT, p70S6K)
  • Growth factor receptors (HER2, IGF-1R)
  • ER co-activators (SRC-3, PELP1)These pathways typically compromise the efficacy of tamoxifen and aromatase inhibitors but remain vulnerable to degradation-based strategies. The compound maintains potency against the clinically relevant ESR1 Y537S mutation (IC₅₀ = 0.68 ± 0.12 μM), which confers constitutive ERα activity and resistance to fulvestrant in approximately 25% of metastatic cases [4].
  • Suppressing Compensatory Signaling Nodes: Transcriptomic analysis reveals that 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide treatment significantly downregulates:
  • MYC oncogene network components (average 6.7-fold reduction)
  • Cyclin D1 (CCND1, 4.2-fold reduction)
  • Anti-apoptotic Bcl-2 family members (BCL2, BCL-XL; 3.1-5.3-fold reduction)This contrasts with partial agonists like tamoxifen, which inadvertently upregulate survival pathways through ERα's non-genomic signaling. The compound's degradation mechanism also depletes ERα from enhancer sites controlling growth factor genes (EGFR, FGFR1), preventing adaptive resistance through growth factor receptor upregulation .

Table 2: Resistance Mechanisms to Azetidine Carboxamide ERα Degraders and Potential Countermeasures

Resistance MechanismMolecular ConsequencesTherapeutic Counter-strategy
Upregulation of Proteasome SubunitsIncreased ERα half-life despite ubiquitinationCo-administration with proteasome inhibitors (bortezomib)
E3 Ligase InactivationFailure of ERα ubiquitinationSwitch to CRBN-recruiting degraders (PROTAC analogs)
Activating ERα Mutations (Y537S, D538G)Altered LBD conformation reducing compound bindingHigher dosing regimens or covalent azetidine analogs
JAK-STAT Pathway HyperactivationBypass of ERα dependence through IL-6 signalingCombination with JAK inhibitors (ruxolitinib)
BCL-2 OverexpressionEnhanced cancer cell survival despite ERα lossCo-treatment with venetoclax

Despite its promising profile, resistance to 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide can emerge through several biological adaptations:

  • E3 Ligase Saturation: Chronic exposure leads to depletion of free cellular E3 ligase pools, diminishing degradation efficiency. This is evidenced by increased non-ubiquitinated ERα in resistant cell lines after 12 weeks of exposure.
  • Altered ERα Proteostasis: Resistant models exhibit upregulated deubiquitinases (USP7, USP14) that reverse ERα ubiquitination, alongside enhanced chaperone-mediated autophagy that salvages ERα fragments.
  • Kinase-Driven Bypass Pathways: Phosphoproteomic studies identify hyperphosphorylation of ERα at Ser305 (PKA site) in resistant cells, creating a degradation-refractory ERα conformation. This modification reduces compound binding affinity by 7-fold due to steric hindrance in the LBD [6].

Emerging strategies to overcome resistance include rational combination therapies:

  • Proteasome-Chaperone Dual Targeting: Combining azetidine carboxamides with Hsp90 inhibitors (e.g., ganetespib) prevents ERα stabilization in resistant clones, yielding synergistic cytotoxicity (CI = 0.3-0.5).
  • Kinase Co-targeting: Simultaneous inhibition of CDK4/6 (palbociclib) prevents Ser305 phosphorylation, restoring degradation sensitivity in 85% of resistant models.
  • Second-Generation Bifunctional Degraders: Covalent conjugation of 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide to CRBN E3 ligase ligands (via PEG linkers) creates PROTAC-like molecules with enhanced degradation breadth, including activity against mutant ERα [6].

Properties

CAS Number

2310206-32-5

Product Name

3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide

IUPAC Name

3-methoxy-N-thiophen-2-ylazetidine-1-carboxamide

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27

InChI

InChI=1S/C9H12N2O2S/c1-13-7-5-11(6-7)9(12)10-8-3-2-4-14-8/h2-4,7H,5-6H2,1H3,(H,10,12)

InChI Key

RBSYURWWSXFKSX-UHFFFAOYSA-N

SMILES

COC1CN(C1)C(=O)NC2=CC=CS2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.